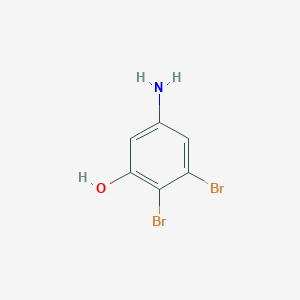

5-Amino-2,3-dibromophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-dibromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMONNAGYZSDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Amino 2,3 Dibromophenol

Reactivity of the Amino Group

The amino group in 5-Amino-2,3-dibromophenol is a primary aromatic amine, which typically acts as a nucleophile. Its reactivity is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Acylation, Alkylation, and Condensation Reactions

The nucleophilic nature of the amino group allows it to readily participate in acylation, alkylation, and condensation reactions.

Acylation: The amino group can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Selective N-alkylation of aminophenols can be achieved through various methods. One common approach involves the protection of the more acidic phenolic hydroxyl group, followed by alkylation of the amino group and subsequent deprotection. Alternatively, direct alkylation can sometimes be achieved under specific conditions that favor N-alkylation over O-alkylation. For instance, reductive amination, involving the condensation of the aminophenol with an aldehyde followed by reduction of the resulting imine, is a common method for selective N-alkylation umich.edu.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines. These reactions are fundamental in the synthesis of various heterocyclic compounds and Schiff bases. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can lead to the formation of 2-amino-6-substituted-5-arylazonicotinates, showcasing the condensation reactivity of amino groups in more complex transformations mdpi.com.

Table 1: Illustrative Examples of Amino Group Reactions This table provides representative examples of reactions involving the amino group, based on the general reactivity of aminophenols. Specific conditions for this compound may vary.

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride | N-(3,4-dibromo-5-hydroxyphenyl)acetamide |

| Alkylation | Methyl iodide | 5-(Methylamino)-2,3-dibromophenol |

| Condensation | Benzaldehyde | (E)-5-(Benzylideneamino)-2,3-dibromophenol |

Formation of Schiff Bases and Related Imines

The condensation of the primary amino group of this compound with an aldehyde or ketone results in the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). This reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration wjpsonline.com.

The mechanism involves the formation of a carbinolamine intermediate, which then loses a molecule of water to form the imine wjpsonline.com. The stability and reactivity of the resulting Schiff base are influenced by the electronic and steric properties of the substituents on both the aminophenol and the carbonyl compound. Schiff bases derived from aminophenols are of significant interest due to their coordination chemistry and potential applications as ligands for metal complexes nih.govsemanticscholar.org. For instance, Schiff bases have been synthesized from the condensation of various aminophenols with salicylaldehyde (B1680747) derivatives nih.gov.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can act as a nucleophile in its deprotonated form (phenoxide). Its reactivity is modulated by the electron-donating amino group and the electron-withdrawing bromo substituents.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form the more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Phase-transfer catalysis can be employed to facilitate the etherification of aminophenols in a two-phase system google.com.

Esterification: Direct esterification of phenols with carboxylic acids is generally not efficient youtube.com. However, phenols can be readily esterified using more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base. This process involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent. A process for the esterification of phenolic carboxylic acids without simultaneous etherification of the phenolic hydroxyl groups has been developed, highlighting the selective reactivity that can be achieved google.com.

Table 2: Illustrative Examples of Phenolic Hydroxyl Group Reactions This table provides representative examples of reactions involving the phenolic hydroxyl group, based on the general reactivity of phenols. Specific conditions for this compound may vary.

| Reaction Type | Reagent | Product Type |

| Etherification | Methyl iodide / Base | 2,3-Dibromo-5-methoxyaniline |

| Esterification | Acetyl chloride / Base | 3,4-Dibromo-5-aminophenyl acetate |

Chelation and Coordination Chemistry

The presence of both an amino and a hydroxyl group in an ortho or meta position can allow this compound to act as a bidentate ligand in coordination chemistry, forming chelate rings with metal ions wikipedia.orgwikipedia.org. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom wikipedia.org. The ability of aminophenols to form stable metal complexes is well-documented. For example, o-aminophenol can form a five-membered chelate ring with copper or palladium nih.gov. While the 5-amino and 1-hydroxyl groups in the target molecule are in a meta relationship, which is less favorable for forming simple five- or six-membered chelate rings, the molecule can still participate in the formation of more complex coordination polymers or act as a monodentate ligand through either the amino or hydroxyl group. The specific coordination behavior would depend on the metal ion, the reaction conditions, and the presence of other ligands.

Reactivity of the Bromo Substituents

The bromine atoms on the aromatic ring of this compound are relatively unreactive towards nucleophilic aromatic substitution under normal conditions. However, they can participate in various transition-metal-catalyzed cross-coupling reactions.

Aryl bromides are common substrates in reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) organic-chemistry.orgacs.orgacs.org. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the further functionalization of the aromatic ring. The reactivity of the bromo substituents can be influenced by the electronic nature of the other groups on the ring. For instance, palladium-catalyzed amination of aryl bromides can be affected by the identity of the halide and the nature of the catalyst's resting state organic-chemistry.orgnih.govescholarship.org. Copper-catalyzed amination of aryl bromides has also been shown to be a viable method, even for base-sensitive substrates nih.gov. The specific conditions required for these coupling reactions would need to be optimized for this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (halide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism. libretexts.org In the case of this compound, the aromatic ring is substituted with strongly electron-donating hydroxyl (-OH) and amino (-NH2) groups, which increase the electron density of the ring. This inherent electron-rich nature makes the substrate generally unreactive towards traditional SNAr pathways, as the formation of the anionic Meisenheimer complex is energetically unfavorable. nih.gov

However, recent research has unveiled unconventional pathways that can enable SNAr on electron-rich halophenols. One such strategy involves homolysis-enabled electronic activation. osti.gov In this approach, the phenol is converted to a phenoxyl radical intermediate. This open-shell radical species acts as a powerful electron-withdrawing group, significantly lowering the activation barrier for nucleophilic attack by more than 20 kcal/mol compared to the closed-shell phenol. osti.gov This transient activation provides a mechanism for nucleophilic substitution to occur on otherwise unactivated or deactivated aromatic systems. While not specifically detailed for this compound, this pathway represents a plausible, non-classical mechanism for SNAr on this substrate class.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine substituents on this compound serve as versatile handles for carbon-carbon and carbon-nitrogen bond formation via various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. nih.gov The general catalytic cycle for many of these transformations involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or olefin/amine coordination, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid, to form a C-C bond. nih.gov It is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov For this compound, selective mono- or double-coupling could be achieved by controlling the stoichiometry of the boronic acid, potentially allowing for the synthesis of complex biaryl structures.

Heck Reaction : The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org The reaction typically yields a substituted alkene and is known for its excellent trans selectivity. organic-chemistry.org The presence of both amino and hydroxyl groups on the this compound ring could influence the catalyst's activity and regioselectivity of the olefin insertion.

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I), to form arylalkynes. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is highly valuable for creating conjugated enyne systems. libretexts.org The Sonogashira coupling has been successfully applied to substrates with similar electronic properties, such as 2-amino-3-bromopyridines, to produce the corresponding alkynyl derivatives in high yields. semanticscholar.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.org This method could be used to further functionalize the this compound core by introducing additional amino substituents at the bromine-bearing positions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Key Mechanistic Steps |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck | Alkene (e.g., Styrene) | C-C | Pd(0) or Pd(II) precatalyst, Base (e.g., Et₃N) | Oxidative Addition, Alkene Insertion, β-Hydride Elimination |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(0) catalyst, Bulky Phosphine Ligand, Strong Base (e.g., NaOt-Bu) | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

Reductive Debromination Mechanisms

The selective removal of bromine atoms from this compound can be accomplished through several reductive debromination methods. These reactions are useful for synthesizing less halogenated derivatives or for removing a halogen that was used as a directing group.

One common method is catalytic hydrogenation, where the C-Br bond is cleaved in the presence of a palladium catalyst (e.g., 10% palladium-on-carbon) and a hydrogen source. organic-chemistry.org This method is often performed under neutral conditions and can show selectivity, with bromides being reduced more readily than chlorides or other functional groups like nitro or cyano groups. organic-chemistry.org

Photoredox catalysis offers a milder, tin-free alternative for reductive dehalogenation. acs.org In these systems, a photocatalyst, such as Ru(bpy)₃Cl₂, is excited by visible light and then reduces the aryl bromide. The mechanism for aryl bromides typically involves the formation of a radical anion intermediate, which then undergoes fragmentation to release the bromide ion. acs.org A hydrogen atom donor, like Hantzsch ester or formic acid, is required to quench the resulting aryl radical. acs.org

Additionally, copper-based systems can catalyze hydrodebromination. For example, copper catalysts in the presence of a reductant like NaBH₄ have been shown to be effective for the debromination of brominated pollutants in aqueous solutions. mdpi.com

Electrophilic Aromatic Substitution on this compound Derivatives

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring dictate the position of the incoming electrophile. For this compound, the hydroxyl (-OH) and amino (-NH₂) groups are both powerful activating, ortho-, para-directing groups. The two bromine atoms are deactivating but are also ortho-, para-directing.

The available positions for substitution are C4 and C6.

Position C6: This position is ortho to the strongly activating -OH group and meta to the -NH₂ group.

Position C4: This position is ortho to the strongly activating -NH₂ group and para to the -OH group.

Given that both the amino and hydroxyl groups strongly activate the positions ortho and para to themselves, the C4 and C6 positions are both highly activated. The directing influence of the -OH and -NH₂ groups will dominate over the weaker directing effect of the bromine atoms. The final regiochemical outcome of an EAS reaction, such as nitration or further halogenation, would depend on a subtle interplay of steric hindrance from the adjacent bromine atom at C3 and the overwhelming activating power of the hydroxyl and amino groups, with substitution at C4 often being favored due to the combined para-directing effect of the hydroxyl group and the ortho-directing effect of the amino group.

Dearomatization Reactions Involving Bromophenolic Systems

Dearomatization reactions transform flat, aromatic compounds into three-dimensional cyclic structures, providing rapid access to molecular complexity. rsc.org Bromophenols have been shown to participate in novel dearomatization strategies. One such approach is an electrophile-triggered dearomatization/debromination sequence. nih.govbohrium.com

In this type of transformation, an o- or p-bromophenol reacts with an electrophile. The reaction proceeds through an electrophilic attack at the halogenated carbon position, triggering a dearomatization of the phenol ring. bohrium.com This is followed by the displacement of the halogen by a nucleophile. Mechanistic studies have revealed that this subsequent halogen displacement can proceed via a radical-based Sʀɴ1 mechanism. nih.govbohrium.com This strategy has been successfully used in the [4+1] spiroannulation of bromophenols with α,β-unsaturated imines to synthesize novel azaspirocyclic molecules. nih.gov This demonstrates that the bromine atoms in compounds like this compound could potentially serve as triggers for dearomatization cascades, enabling the construction of complex spirocyclic frameworks.

Kinetic and Thermodynamic Studies of this compound Reactions

| Compound | Reaction | Kinetic Parameter | Value | Influencing Factors |

|---|---|---|---|---|

| 2,4-Dibromophenol (B41371) | Chlorination | Apparent 2nd-order rate constant (kₐₚₚ) | 0.8 - 110.3 M⁻¹s⁻¹ | pH (5.0-11.0) |

| 4-Bromophenol (B116583) | UV/Sulfite (B76179) Debromination | Apparent activation energy (Eₐ) | 27.8 kJ/mol | Temperature |

Investigation of Reaction Mechanisms (Ionic vs. Radical Pathways, Electron Transfer)

The reactivity of this compound and related systems can be understood through the lens of competing ionic and radical reaction mechanisms, often initiated by an electron transfer event.

Ionic Pathways:

Electrophilic Aromatic Substitution: As discussed in section 3.4, reactions like nitration or halogenation proceed via a classic ionic mechanism involving the formation of a positively charged Wheland intermediate.

Nucleophilic Aromatic Substitution (SNAr): The traditional SNAr mechanism is ionic, involving the addition of a nucleophile to form a negatively charged Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

Radical Pathways: The presence of bromine and phenolic groups opens up numerous possibilities for radical-mediated reactions. Radicals are highly reactive species with an unpaired electron, and their reactions often proceed through chain mechanisms involving initiation, propagation, and termination steps. purdue.edu

Single-Electron Transfer (SET): Many radical reactions are initiated by a single-electron transfer (SET) from a reductant or photocatalyst to the substrate. nih.gov For aryl bromides, this forms a radical anion, a key intermediate in reductive debromination. acs.org Electron transfer can occur through inner-sphere or outer-sphere mechanisms. sapub.orglibretexts.org

Sʀɴ1 Mechanism: The Radical-Nucleophilic Aromatic Substitution (Sʀɴ1) is a chain reaction mechanism that can occur on unactivated aryl halides. It involves the formation of an aryl radical, which then reacts with a nucleophile. This pathway has been implicated in the dearomatization reactions of bromophenols. nih.govbohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2,3 Dibromophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the unambiguous assignment of protons and carbons within the molecular structure.

Proton (¹H) and Carbon (¹³C) NMR for Aromatic Systems

In the context of 5-Amino-2,3-dibromophenol, ¹H and ¹³C NMR spectroscopy are fundamental for confirming the substitution pattern on the aromatic ring.

Proton (¹H) NMR: The ¹H NMR spectrum of an aromatic compound provides key insights into the number and environment of protons attached to the benzene (B151609) ring. For this compound, the aromatic region of the spectrum is expected to show distinct signals for the two remaining protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and bromine (-Br) substituents. The coupling patterns (splitting) between adjacent protons, observed as doublets, triplets, or multiplets, are crucial for determining their relative positions on the ring.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts of these carbons are highly sensitive to the nature of the attached substituent. Carbons bonded to electronegative atoms like oxygen and bromine will appear at a lower field (higher ppm values). Computational methods and empirical data from similar substituted phenols are often used to predict and assign the ¹³C chemical shifts. acs.orgmdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| Aromatic Protons (H-4, H-6) | 6.5 - 7.5 | Electron-donating effects of -NH₂ and -OH groups; Electron-withdrawing effects of -Br atoms. |

| Phenolic Proton (-OH) | 4.0 - 8.0 (variable) | Solvent, concentration, and hydrogen bonding. |

| Amino Protons (-NH₂) | 3.0 - 5.0 (variable) | Solvent, concentration, and hydrogen bonding. |

| Carbon C-1 (-OH) | 150 - 160 | Direct attachment to the electronegative oxygen atom. |

| Carbons C-2, C-3 (-Br) | 110 - 125 | Direct attachment to electronegative bromine atoms. |

| Carbon C-5 (-NH₂) | 140 - 150 | Direct attachment to the nitrogen atom. |

| Carbons C-4, C-6 | 115 - 130 | Influence of adjacent substituents. |

Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the case of this compound, a COSY spectrum would show a cross-peak between the signals of the two aromatic protons, confirming their adjacent relationship. youtube.comsdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. sdsu.edu For this compound, the HMQC/HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. youtube.com

Application of NMR to Mechanistic Studies and Reaction Monitoring

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for studying reaction dynamics and mechanisms. nih.govresearchgate.net By acquiring NMR spectra at various time points during a chemical reaction, it is possible to monitor the disappearance of starting materials and the appearance of intermediates and products. nih.govbeilstein-journals.orgpharmtech.com This real-time analysis provides valuable kinetic data and can help to elucidate the reaction pathway. For the synthesis of derivatives of this compound, in-situ NMR monitoring can be employed to optimize reaction conditions such as temperature, reaction time, and catalyst loading. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for identifying the presence of specific functional groups. iitm.ac.in

Characteristic Absorption Bands of Amino, Hydroxyl, and Bromo Groups

Each functional group in this compound has characteristic vibrational frequencies that can be observed in the IR and Raman spectra. nih.gov

Amino (-NH₂) Group: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The N-H bending vibration (scissoring) appears around 1600 cm⁻¹.

Hydroxyl (-OH) Group: The O-H stretching vibration gives rise to a broad and intense absorption band, typically in the range of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. pressbooks.pub The C-O stretching vibration is usually observed in the 1260-1000 cm⁻¹ region. libretexts.org

Bromo (C-Br) Group: The C-Br stretching vibration is found in the fingerprint region of the IR spectrum, typically between 680 and 515 cm⁻¹.

The aromatic ring itself also gives rise to characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orgvscht.cz

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| N-H Bend | 1590 - 1650 | Medium to Strong | |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-O Stretch | 1000 - 1260 | Strong | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C Stretch | 1450 - 1600 | Medium to Strong | |

| Bromo (C-Br) | C-Br Stretch | 515 - 680 | Medium to Strong |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide insights into the conformational preferences of molecules. researchgate.net For substituted phenols, the orientation of the hydroxyl and amino groups relative to the benzene ring and to each other can influence the vibrational frequencies. By comparing experimental spectra with theoretical calculations, it is possible to identify the most stable conformers. nih.govresearchgate.net For example, the presence and nature of intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the bromine atoms, can be inferred from shifts in the corresponding stretching frequencies.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group makes hydrogen bonding a primary directional force in the crystal lattice of this compound. The hydroxyl group is a strong hydrogen bond donor, and the phenolic oxygen is also a potential acceptor. quora.com Similarly, the amino group can act as both a donor and an acceptor. This allows for the formation of robust networks. In substituted phenols, O-H···O or O-H···N hydrogen bonds are common. researchgate.netresearchgate.net The polarization of the O-H bond in phenols, enhanced by the aromatic ring, makes it a particularly effective hydrogen bond donor. quora.com Depending on the steric and electronic influences of the bromine and amino substituents, these interactions could lead to the formation of chains or cyclic motifs, such as tetrameric O-H···O rings observed in some related phenol (B47542) structures. researchgate.netnih.gov

Halogen Bonding: With two bromine atoms attached to the aromatic ring, halogen bonding is expected to play a significant role in the crystal packing. nih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. nih.govrsc.org In the crystal structure of this compound, C-Br···O or C-Br···N interactions with the hydroxyl and amino groups of neighboring molecules are highly probable.

Furthermore, Br···Br interactions can also occur and are generally classified into two types. researchgate.netnih.govd-nb.info

Type I: The two C-Br···Br angles are approximately equal (θ₁ ≈ θ₂).

Type II: One angle is close to 180° while the other is near 90° (θ₁ ≈ 180°, θ₂ ≈ 90°). d-nb.info

Type II interactions are typically driven by the electrostatic attraction between the positive σ-hole on one bromine and the negative equatorial belt of the other, and are considered a stronger directional force in crystal engineering. researchgate.netd-nb.info The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov

π-Stacking: Aromatic π-stacking interactions contribute to the stabilization of the crystal structure by promoting close packing of the benzene rings. nih.govnih.gov These interactions arise from a combination of dispersion and electrostatic forces between the π-electron clouds of adjacent aromatic rings. libretexts.org While a perfectly face-to-face "sandwich" arrangement is possible, it is often electrostatically unfavorable. wikipedia.org More commonly observed geometries for aromatic stacking are the parallel-displaced (staggered) or T-shaped (perpendicular) arrangements, which are electrostatically attractive. wikipedia.org The presence of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo) substituents on the ring modulates the electron density of the π-system, influencing the strength and geometry of these stacking interactions.

| Interaction Type | Donor | Acceptor | Typical Geometry | Expected Role in this compound |

| Hydrogen Bond | -OH, -NH₂ | O of -OH, N of -NH₂ | Linear (e.g., O-H···O angle ~180°) | Primary force forming chains or cyclic synthons. researchgate.netresearchgate.net |

| Halogen Bond | C-Br | O, N, Br | Directional (C-Br···Y angle ~180°) nih.gov | Links molecules, complementing the hydrogen bond network. d-nb.info |

| π-Stacking | Aromatic Ring | Aromatic Ring | Parallel-displaced or T-shaped wikipedia.org | Stabilizes packing through cohesive forces between layers. nih.gov |

Advanced Spectroscopic Techniques

Near-Infrared (NIR) Spectroscopy for Overtone and Combination Bands

Near-infrared (NIR) spectroscopy, which covers the ~780 to 2500 nm (12,800 to 4000 cm⁻¹) region, is a powerful technique for probing molecular structure through the analysis of overtone and combination bands. wikipedia.orgnih.gov These bands arise from vibrational transitions where the change in the vibrational quantum number is greater than one (overtones, e.g., v=0 → v=2) or where multiple fundamental vibrations are excited simultaneously (combination bands). stackexchange.comspectroscopyonline.comlibretexts.org

For this compound, the NIR spectrum would be characterized by broad, overlapping bands corresponding to overtones and combinations of the fundamental vibrations of its functional groups, primarily O-H, N-H, and aromatic C-H stretches. nih.govkpmanalytics.com

O-H Vibrations: The fundamental O-H stretching vibration in phenols occurs in the mid-infrared region. Its first overtone (2ν OH) is a prominent feature in the NIR spectrum, typically appearing around 7050 cm⁻¹ (approx. 1420 nm). researchgate.net The exact position and shape of this band are sensitive to hydrogen bonding.

N-H Vibrations: The amino group has symmetric and asymmetric stretching modes, which will give rise to first overtone bands (2ν N-H) in the 6600-7000 cm⁻¹ range.

C-H Vibrations: The first overtones of aromatic C-H stretching vibrations (2ν C-H) are found between 5600 and 6200 cm⁻¹.

Combination Bands: The region between 4000 and 5500 cm⁻¹ is often called the "fingerprint" region of NIR spectroscopy and is rich with combination bands. researchgate.net For this molecule, combination bands involving C-H stretching and aromatic ring deformation modes are expected. spectroscopyonline.comresearchgate.net

Because NIR absorption bands are typically 10 to 100 times weaker than their fundamental counterparts in the mid-IR, NIR radiation can penetrate deeper into samples, making the technique useful for bulk material analysis with minimal sample preparation. wikipedia.orgmalvernpanalytical.com

| Vibrational Mode | Expected NIR Band (cm⁻¹) | Wavelength (nm) | Assignment |

| O-H Stretch | ~7050 | ~1420 | First Overtone (2ν OH) researchgate.net |

| N-H Stretch | 6600 - 7000 | 1430 - 1515 | First Overtones (2ν NH) |

| Aromatic C-H Stretch | 5600 - 6200 | 1610 - 1785 | First Overtones (2ν CH) |

| Various | 4000 - 5500 | 1820 - 2500 | Combination Bands researchgate.net |

Spectroscopic Simulation and Computational Spectroscopy

Computational spectroscopy serves as an indispensable tool for interpreting and predicting the spectroscopic properties of molecules like this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model molecular structures and predict a range of spectroscopic data. nih.govresearchgate.net

The computational process typically begins with the optimization of the molecule's ground-state geometry. Following this, a frequency calculation can be performed to predict the fundamental vibrational modes, which are the basis for the infrared and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other theoretical approximations, bringing them into closer agreement with experimental data. These calculated frequencies are crucial for assigning the complex bands observed in experimental spectra, including the fundamental vibrations that give rise to the overtone and combination bands seen in NIR spectroscopy. researchgate.net

Beyond vibrational spectroscopy, computational methods can predict other key parameters:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts, aiding in the complete structural elucidation of the molecule and its derivatives.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) or other excited-state methods can calculate the energies of electronic transitions, simulating the UV-Vis absorption spectrum. dntb.gov.ua This is useful for understanding the electronic structure and how it is affected by the substituents on the phenol ring.

Molecular Properties: Computational models can also determine various molecular properties that influence intermolecular interactions, such as the molecular electrostatic potential surface, which is used to visualize and quantify regions susceptible to hydrogen and halogen bonding. rsc.orgnih.gov

By simulating spectra and properties, computational chemistry provides deep insights into the structure-property relationships of this compound, enabling a more thorough and accurate interpretation of experimental data.

| Computational Method | Predicted Spectroscopic Data/Property | Relevance to this compound |

| DFT Geometry Optimization | Equilibrium molecular structure, bond lengths, angles | Provides the foundational structure for all other calculations. |

| DFT Frequency Calculation | Vibrational frequencies and intensities (IR/Raman) | Aids in assigning experimental spectra and understanding NIR overtone origins. researchgate.net |

| TD-DFT | Electronic transition energies (UV-Vis spectra) dntb.gov.ua | Elucidates electronic structure and chromophoric properties. |

| GIAO/CSGT (NMR) | Isotropic shielding tensors (NMR chemical shifts) | Assists in the assignment of ¹H and ¹³C NMR signals for structural verification. |

| Electrostatic Potential (ESP) | Maps of electron density and charge distribution | Helps predict sites for intermolecular interactions like hydrogen and halogen bonding. rsc.org |

Theoretical and Computational Chemistry Studies of 5 Amino 2,3 Dibromophenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding information about its energy, structure, and electronic properties. researchgate.netresearchgate.net DFT, in particular, has become a popular method due to its balance of accuracy and computational efficiency, making it suitable for studying a wide range of chemical systems. nih.govnih.gov These calculations provide a theoretical framework for understanding molecular behavior from first principles.

While specific DFT or ab initio studies focused exclusively on 5-Amino-2,3-dibromophenol are not extensively detailed in available literature, the principles of these methods can be applied to predict its characteristics. Such studies would typically involve selecting a level of theory (like B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. researchgate.netnih.gov

A fundamental step in computational chemistry is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. materialsciencejournal.org The optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, a geometry optimization would reveal the precise spatial relationship between the benzene (B151609) ring, the hydroxyl (-OH), amino (-NH2), and bromine (-Br) substituents. The planarity of the benzene ring and the orientations of the functional groups would be determined.

Below is an example data table showing the kind of structural parameters that would be obtained from a DFT calculation for a related molecule.

Table 1: Example of Calculated Geometrical Parameters (Bond Lengths and Angles) Note: This table is illustrative and does not represent actual calculated data for this compound.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-O-H | ~109° |

| Bond Angle | C-C-N | ~120° |

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller gap generally implies higher reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and hydroxyl groups. The LUMO would likely be distributed across the aromatic system, with potential contributions from the electron-withdrawing bromine atoms.

Table 2: Example Frontier Molecular Orbital (FMO) Properties Note: This table is illustrative. The values are representative for organic molecules and not specific to this compound.

| Property | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -7.0 | Electron-donating ability nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability nih.gov |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 5.0 | Chemical reactivity, stability researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov MEP maps use a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). nih.govyoutube.com

In an MEP map of this compound, negative potential (red) would be expected around the electronegative oxygen atom of the hydroxyl group and to a lesser extent, the nitrogen atom of the amino group. Positive potential (blue) would likely be concentrated on the hydrogen atoms of the hydroxyl and amino groups. nih.gov This analysis of charge distribution helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Thermochemical Properties and Stability Analysis

Computational methods can be used to calculate various thermochemical properties, such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.com These values are critical for assessing the thermodynamic stability of a molecule. By comparing the calculated energies of different isomers, it is possible to determine their relative stabilities. For instance, a computational study could compare the enthalpy of formation of this compound with its other isomers to predict which is the most thermodynamically stable.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. uh.edu By modeling the potential energy surface of a reaction, chemists can map out the entire pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states. sigmaaldrich.com

A key outcome of reaction pathway modeling is the calculation of activation energies (Ea) and reaction enthalpies (ΔHr). The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. A higher activation energy corresponds to a slower reaction. The reaction enthalpy, the energy difference between the products and reactants, indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). nih.gov For a potential reaction involving this compound, such as electrophilic substitution or oxidation, computational modeling could predict the most likely reaction pathway by identifying the one with the lowest activation energy barrier. sigmaaldrich.com

Solvent Effects on Reaction Mechanisms

The solvent environment plays a crucial role in dictating the reaction mechanisms of phenolic compounds, including this compound. Theoretical and computational studies have elucidated that the rates and pathways of reactions, such as hydrogen abstraction, are profoundly influenced by the solvent's properties. Factors like hydrogen-bond-accepting ability, anion-solvation capabilities, and polarity can alter the delicate balance between different reaction mechanisms. nih.govresearchgate.netacs.org

For substituted phenols, common reaction mechanisms include Hydrogen Atom Transfer (HAT), Proton-Coupled Electron Transfer (PCET), and Sequential Proton-Loss Electron Transfer (SPLET). nih.govresearchgate.net The preferred mechanism is highly dependent on the solvent. For instance, non-polar solvents typically favor the HAT mechanism, where a hydrogen atom is directly transferred. In contrast, polar protic solvents can facilitate the SPLET mechanism by stabilizing the phenoxide anion formed after initial proton loss.

Computational models, such as Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), are employed to investigate these solvent effects. rsc.org These models allow for the calculation of reaction enthalpies and activation barriers in various solvents, providing insight into the most probable reaction pathway. For a molecule like this compound, the amino and hydroxyl groups are capable of forming hydrogen bonds with solvent molecules, which can significantly impact its reactivity. rsc.org Similarly, the bromine atoms, being electron-withdrawing, influence the acidity of the phenolic proton and the stability of potential intermediates.

The choice of solvent can significantly affect the reaction pathway and rate. researchgate.net For example, alcoholic solvents like ethanol (B145695) and methanol (B129727) can promote reactions by forming hydrogen bonds, facilitating the ionization of the phenolic hydroxyl group. researchgate.net The table below illustrates a hypothetical representation of how reaction rate constants (k) for a reaction involving this compound could vary in different solvents, based on general principles observed for phenolic compounds.

| Solvent | Dielectric Constant (ε) | Predominant Mechanism | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|---|

| Hexane | 1.88 | HAT | 1.2 x 10² |

| Dichloromethane | 8.93 | HAT/PCET | 5.7 x 10³ |

| Acetonitrile | 37.5 | PCET/SPLET | 8.9 x 10⁴ |

| Ethanol | 24.5 | SPLET | 2.5 x 10⁵ |

| Water | 80.1 | SPLET | 1.1 x 10⁶ |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are essential for the structural elucidation and characterization of molecules like this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.netnii.ac.jpnih.gov

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts. researchgate.net A crucial aspect of computational spectroscopy is the correlation of predicted data with experimental results. A strong correlation validates the computational model and allows for the confident assignment of experimental spectra. Discrepancies between predicted and experimental data can often be minimized by including solvent effects in the calculations, for example, by using continuum solvation models. rsc.orgresearchgate.net

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimentally obtained spectra to confirm the molecular structure. Similarly, the vibrational frequencies from computational IR spectra can be matched with experimental IR data to assign specific vibrational modes to the functional groups present in the molecule.

The following interactive data table presents a hypothetical correlation between predicted and experimental spectroscopic data for this compound. The predicted values are illustrative and represent the type of data generated from computational studies.

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm), H-4 | 7.15 | 7.12 |

| ¹H NMR | Chemical Shift (ppm), H-6 | 6.80 | 6.78 |

| ¹³C NMR | Chemical Shift (ppm), C-5 | 145.2 | 144.9 |

| ¹³C NMR | Chemical Shift (ppm), C-2 | 110.8 | 111.1 |

| ¹³C NMR | Chemical Shift (ppm), C-3 | 105.4 | 105.7 |

| IR | Vibrational Frequency (cm⁻¹), O-H stretch | 3450 | 3445 |

| IR | Vibrational Frequency (cm⁻¹), N-H stretch | 3360 | 3355 |

| UV-Vis | λmax (nm) | 295 | 298 |

Synthesis and Chemical Applications of 5 Amino 2,3 Dibromophenol Derivatives

Derivatives as Building Blocks in Heterocyclic Chemistry

Aminophenol derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds, which are integral to medicinal chemistry and materials science. nveo.orgnih.gov The amino and hydroxyl groups of 5-Amino-2,3-dibromophenol offer two reactive sites for cyclization reactions.

For example, these derivatives could potentially be used to synthesize substituted benzoxazoles, phenoxazines, and other related heterocyclic systems. The amino group can react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form imines or amides, which can then undergo intramolecular cyclization with the adjacent hydroxyl group. The presence of two bromine atoms on the aromatic ring can influence the reactivity of the molecule and can also serve as handles for further functionalization, for instance, through cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Below is a table illustrating potential heterocyclic scaffolds that could be synthesized from this compound derivatives.

| Heterocyclic Scaffold | Potential Reagents and Conditions |

| Benzoxazoles | Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) followed by cyclization. |

| Phenoxazines | Oxidative dimerization or condensation with catechols. |

| Substituted Pyrimidines | Condensation with 1,3-dicarbonyl compounds. nih.gov |

Role in the Synthesis of Novel Organic Scaffolds

The structural framework of this compound, featuring amino, hydroxyl, and bromo substituents, makes its derivatives attractive starting materials for the construction of novel and complex organic scaffolds. These scaffolds can serve as cores for the development of new pharmaceuticals, agrochemicals, and functional materials.

The amino group can be readily diazotized and converted into a variety of other functional groups, providing a gateway to a diverse range of derivatives. Furthermore, the bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of alkyl, aryl, and other organic moieties. This versatility enables the construction of elaborate molecular architectures. A series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds, for instance, have been synthesized and shown to possess promising antimicrobial and anticancer properties. nih.gov

Preparation of Precursors for Material Science Applications

Aminophenol derivatives are utilized in the synthesis of high-performance polymers, dyes, and other advanced materials. The derivatives of this compound could potentially be used as monomers for the synthesis of specialty polymers with enhanced thermal stability, flame retardancy (due to the bromine content), and specific electronic properties.

The presence of both an electron-donating amino group and an electron-donating hydroxyl group, along with the electron-withdrawing bromine atoms, can impart interesting optical and electronic properties to molecules derived from this scaffold. These properties are desirable for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics.

The following table summarizes potential material science applications for derivatives of this compound.

| Application Area | Potential Derivative Type | Desired Properties |

| High-Performance Polymers | Polyamides, Polyimides, Polyesters | Thermal stability, flame retardancy |

| Organic Electronics | Functional dyes, charge-transport materials | Tunable optical and electronic properties |

| Specialty Coatings | Corrosion-resistant coatings | Adhesion, chemical resistance |

Functionalization for Supramolecular Assembly Components

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-organized, higher-order structures. wikipedia.orgebrary.net Aminophenols are known to form extensive hydrogen-bonding networks, leading to the formation of specific supramolecular synthons. acs.orgresearchgate.netnih.gov The amino and hydroxyl groups in this compound derivatives are capable of acting as both hydrogen bond donors and acceptors, making them ideal candidates for designing molecules that can self-assemble into predictable patterns.

By modifying the substituents on the amino or hydroxyl groups, it is possible to tune the strength and directionality of these non-covalent interactions, thereby controlling the resulting supramolecular architecture. The bromine atoms can also participate in halogen bonding, another important non-covalent interaction in crystal engineering. This ability to direct self-assembly is crucial for the development of functional materials such as molecular sensors, catalysts, and porous solids.

Conclusion and Future Perspectives in the Research of 5 Amino 2,3 Dibromophenol

Summary of Current Understanding and Research Gaps

A thorough review of existing chemical databases and scholarly articles reveals a significant research gap concerning 5-Amino-2,3-dibromophenol. There is a notable absence of published reports detailing its synthesis, spectroscopic characterization, or reactivity. This lack of empirical data means that its physicochemical properties have not been experimentally determined. The current understanding is therefore limited to theoretical predictions based on the known properties of its constituent functional groups—phenol (B47542), aniline, and bromobenzene (B47551) derivatives.

The primary research gap is the complete lack of foundational knowledge. Key unanswered questions include:

What is a viable and efficient synthetic pathway to produce this compound with high purity?

What are its fundamental physicochemical properties, such as melting point, solubility, and pKa values?

How do the electronic effects of the amino, hydroxyl, and bromine substituents influence the molecule's reactivity in electrophilic and nucleophilic substitution reactions?

What is its three-dimensional structure and what intermolecular interactions govern its solid-state packing?

This absence of information prevents its consideration for use in fields such as medicinal chemistry, materials science, or as an intermediate in complex organic synthesis, where substituted phenols are often pivotal.

Table 1: Predicted Physicochemical Properties of this compound (Note: These properties are computationally predicted and await experimental verification.)

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₆H₅Br₂NO | Elemental Composition |

| Molecular Weight | 266.92 g/mol | Based on atomic weights |

| XLogP3 | ~2.5 - 3.0 | Computational algorithm (hydrophobicity) |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Structural analysis |

| Hydrogen Bond Acceptors | 2 (from O and N) | Structural analysis |

| Polar Surface Area | ~46 Ų | Computational modeling |

Potential Avenues for Advanced Synthetic Methodologies

The development of a reliable synthetic route is the first critical step toward investigating this compound. Future research could explore several multi-step pathways starting from commercially available precursors. Advanced synthetic strategies such as Diversity-Oriented Synthesis (DOS) could also be employed to generate libraries of related compounds for broader screening and application. mdpi.com

Potential synthetic approaches could include:

Ortho-selective Bromination and Functional Group Interconversion: Starting from 3-aminophenol, one could protect the amino and hydroxyl groups, followed by a directed ortho-lithiation and subsequent bromination to install the bromine atoms at the 2 and 3 positions. Deprotection would yield the final product.

Nitration and Reduction Pathway: An alternative route could begin with 2,3-dibromophenol (B126400). Nitration of this precursor would likely lead to a mixture of isomers, from which the 5-nitro derivative could be isolated. Subsequent reduction of the nitro group, for instance using tin(II) chloride or catalytic hydrogenation, would furnish the target amine. google.com

Modern Coupling and Amination Reactions: Advanced methods involving late-stage functionalization could be envisioned. For example, a suitably protected di-bromo-iodophenol could undergo a Buchwald-Hartwig amination to install the amino group.

The efficiency, scalability, and environmental impact of these potential routes would need to be systematically investigated. The use of flow chemistry could offer advantages in terms of safety, reaction control, and ease of optimization for nitration or bromination steps, which are often highly exothermic.

Table 2: Overview of Potential Synthetic Strategies

| Strategy | Key Reactions | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Directed Ortho-Metalation | Protection, Directed Lithiation, Bromination, Deprotection | High regioselectivity | Requires cryogenic temperatures, sensitive reagents |

| Electrophilic Aromatic Substitution | Nitration of 2,3-dibromophenol, Reduction | Uses common reagents | Poor regioselectivity in nitration, isomer separation |

| Late-Stage Functionalization | Buchwald-Hartwig Amination | High functional group tolerance | Requires synthesis of complex precursors, catalyst cost |

Emerging Theoretical and Spectroscopic Approaches for Comprehensive Characterization

Once synthesized, a comprehensive characterization of this compound would be essential. Modern analytical techniques provide powerful tools for elucidating molecular structure, bonding, and electronic properties with high precision. researchgate.net

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): Beyond standard ¹H and ¹³C NMR, advanced 2D techniques such as COSY, HSQC, and HMBC would be indispensable for unambiguously assigning the proton and carbon signals of the complex substitution pattern.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The isotopic pattern resulting from the two bromine atoms would serve as a distinctive signature.

Infrared (IR) and UV-Visible Spectroscopy: FT-IR spectroscopy would identify characteristic vibrations of the O-H, N-H, and C-Br bonds. UV-Vis spectroscopy could provide insights into the electronic transitions within the molecule, which are influenced by the interplay of the electron-donating and withdrawing groups.

Theoretical and Computational Approaches:

Density Functional Theory (DFT): Computational modeling using DFT would be a powerful predictive tool. It can be used to calculate the ground-state geometry, predict NMR and IR spectra to aid in experimental assignments, and map the molecular electrostatic potential to identify sites of reactivity.

Hirshfeld Surface Analysis: If a single crystal can be grown, X-ray diffraction would provide definitive proof of the molecular structure and packing arrangement. Subsequent Hirshfeld surface analysis could be used to quantify intermolecular interactions, such as hydrogen bonding and halogen bonding, within the crystal lattice, offering deeper insight into its material properties. researchgate.net

Table 3: Recommended Approaches for Characterization

| Technique | Purpose | Expected Information |

|---|---|---|

| ¹H, ¹³C, and 2D NMR | Structural Elucidation | Connectivity of atoms, chemical environment of nuclei |

| High-Resolution Mass Spectrometry | Formula Confirmation | Exact mass and unique isotopic pattern of Br₂ |

| FT-IR Spectroscopy | Functional Group Identification | Vibrational frequencies for O-H, N-H, C-Br, and aromatic C-H bonds |

| Density Functional Theory (DFT) | Theoretical Prediction | Optimized geometry, predicted spectra, electronic properties |

| X-ray Crystallography | Solid-State Structure | Definitive bond lengths, bond angles, and crystal packing |

The study of this compound offers a clear opportunity to contribute new and fundamental knowledge to chemical science. The path forward requires a dedicated effort in synthesis, followed by a thorough characterization using the full suite of modern analytical and theoretical tools. Such foundational work is a prerequisite for uncovering any potential applications this currently overlooked molecule may hold.

Compound Index

Q & A

Basic: How can researchers optimize the synthesis of 5-Amino-2,3-dibromophenol to improve yield and purity?

Methodological Answer:

Synthesis optimization involves bromination of aminophenol precursors under controlled conditions. Key steps include:

- Regioselective Bromination: Use directing groups (e.g., -NH₂) to favor bromination at the 2- and 3-positions. Solvent polarity (e.g., acetic acid or DCM) and temperature (0–25°C) influence regioselectivity .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) enhances purity. Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

- Yield Improvement: Stoichiometric excess of Br₂ (1.2–1.5 eq) and inert atmosphere (N₂/Ar) minimize side reactions. Post-reaction quenching with Na₂S₂O₃ removes residual bromine .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): ESI+ mode detects [M+H]⁺ at m/z 265.90 (C₆H₅Br₂NO). Isotopic patterns (²⁷⁹Br/⁸¹Br) confirm bromination .

- IR Spectroscopy: -OH stretch (3300–3500 cm⁻¹), aromatic C-Br (550–650 cm⁻¹), and -NH₂ (1600–1650 cm⁻¹) .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-31+G(d) to calculate HOMO-LUMO gaps, partial charges, and electrostatic potential surfaces. Bromine’s electron-withdrawing effects reduce HOMO energy (~ -6.2 eV), influencing reactivity .

- Molecular Dynamics (MD): Simulate solvation in water/DMSO to study stability. Bromine’s hydrophobicity may drive aggregation .

Advanced: How can microbial dehalogenation pathways degrade this compound?

Methodological Answer:

- Anaerobic Degradation: Desulfitobacterium spp. utilize reductive dehalogenases to cleave C-Br bonds. Enrich cultures with lactate as an electron donor and monitor debromination via GC-MS (retention time ~8.2 min for 5-aminophenol) .

- Kinetic Analysis: Track Br⁻ release via ion chromatography (detection limit: 0.1 ppm). Pseudo-first-order rate constants (k = 0.05–0.1 h⁻¹) indicate efficiency .

Basic: What are best practices for storing this compound?

Methodological Answer:

- Storage Conditions: Keep in amber vials at -20°C under desiccant (silica gel) to prevent hydrolysis. Aqueous solutions (if needed) require 0.1% ascorbic acid to inhibit oxidation .

- Stability Monitoring: Conduct HPLC analysis (C18 column, 70:30 H₂O:MeOH) monthly. Degradation products (e.g., quinones) elute earlier (RT ~2.5 min vs. 4.1 min for parent compound) .

Advanced: How does bromine substitution influence the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- Enzyme Assays: Test against PLP-dependent enzymes (e.g., GABA-AT) via UV-Vis kinetics. Bromine’s steric bulk may hinder substrate binding (Ki ~10–50 µM). Compare with non-brominated analogs (e.g., 5-aminophenol, Ki >100 µM) .

- Mechanistic Probes: Use stopped-flow spectroscopy to detect covalent adducts (λmax ~320 nm for Schiff base formation) .

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.